molecular formula C20H16N4O B2910746 6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251604-14-4

6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2910746
CAS RN: 1251604-14-4
M. Wt: 328.375
InChI Key: DXQWEIJVFRUGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, commonly known as PVT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antiviral Potential

Research on compounds structurally related to 6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has shown significant antibacterial and antiviral activities. For example, a derivative within this chemical family demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Another study highlighted the antiviral potential of related triazolopyridazine derivatives against the hepatitis A virus, with certain compounds showing significant virus count reduction (Shamroukh & Ali, 2008).

Antimicrobial and Antifungal Activity

Compounds in the triazolopyridazine series, including those structurally related to 6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, have been shown to possess significant biological activity against a range of microorganisms. A study involving novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives revealed substantial antimicrobial activity against various bacteria and fungi (Suresh, Lavanya, & Rao, 2016).

Anticonvulsant and Anxiolytic Properties

Research into triazolopyridazine compounds has also explored their neurological effects, including anticonvulsant and anxiolytic activities. A study on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines found several derivatives to have potent activity against maximal electroshock-induced seizures in rats, suggesting potential applications in seizure management (Kelley et al., 1995). Additionally, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines showed promising results in tests predictive of anxiolytic activity, indicating a new class of compounds that could inhibit [3H]diazepam binding (Albright et al., 1981).

Antitubulin Agents

Further studies have identified the potential of triazolopyridazine derivatives as antitubulin agents, which could disrupt tubulin microtubule dynamics, indicating their use in cancer treatment. One compound in particular showed highly active antiproliferative activity against various cell lines, comparable to known cancer treatment agents (Xu et al., 2016).

properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-2-15-8-10-16(11-9-15)14-23-20(25)24-19(22-23)13-12-18(21-24)17-6-4-3-5-7-17/h2-13H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQWEIJVFRUGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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